molecular formula C9H14Cl2N2 B2495284 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride CAS No. 2138198-80-6

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride

Cat. No. B2495284
CAS RN: 2138198-80-6
M. Wt: 221.13
InChI Key: FLFBMWPMLUZYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridoazepine derivatives often involves complex organic reactions. One method for synthesizing closely related compounds involves intramolecular Friedel-Crafts alkylation, starting from dibenzazepine precursors. This approach has been used to prepare a variety of benzo[b]pyrimido[5,4-f]azepine derivatives with different substituents, demonstrating the versatility of this synthetic strategy (Acosta et al., 2015).

Molecular Structure Analysis

The molecular structure of pyridoazepine derivatives often features a boat-type conformation of the azepine ring, with variations in the orientation of substituents affecting the overall molecular geometry. The supramolecular assemblies of these compounds can involve various non-covalent interactions, including hydrogen bonds and π-π stacking, which influence their crystalline structures (Acosta et al., 2015).

Scientific Research Applications

Synthetic Relevance and Biological Activity

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which share structural motifs with pyrido[3,4-b]azepine, are privileged structures in medicinal chemistry due to their broad biological activity. Their synthesis, biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, and importance as synthetic precursors for other biologically active compounds highlight their relevance in drug discovery and development (Chalán-Gualán et al., 2022).

Catalytic Synthesis Applications

The pyranopyrimidine core, similar to the structure of interest, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, emphasizes the synthetic versatility and the potential of related heterocyclic scaffolds in drug development (Parmar et al., 2023).

Azepine and Azepane in Pharmacology

The review on azepine, azepane, and azepinone compounds discusses their significant pharmacological and therapeutic implications. These compounds, including derivatives that might structurally resemble "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride", have been explored for various synthetic, reaction, and biological properties, indicating vast potential for future research and application in medicinal chemistry (Kaur et al., 2021).

Pharmaceutical Significance of Azepane-based Motifs

Azepane-based compounds exhibit a wide range of pharmacological properties and are crucial for new therapeutic agent discovery. Over 20 azepane-based drugs have been FDA approved, used for treating various diseases. This underscores the importance of researching compounds like "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride" for potential pharmaceutical applications (Zha et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBMWPMLUZYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.